molecular formula C13H19NO2 B295012 3-(Dimethylamino)propyl 3-methylbenzoate

3-(Dimethylamino)propyl 3-methylbenzoate

Katalognummer: B295012
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: DDSCZRJLBXLPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)propyl 3-methylbenzoate is an ester derivative characterized by a dimethylamino-propyl chain linked to a 3-methylbenzoate moiety. This compound is structurally notable for its tertiary amine group, which enhances solubility in polar solvents, and the methyl-substituted aromatic ring, which influences steric and electronic properties.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

3-(dimethylamino)propyl 3-methylbenzoate

InChI

InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3

InChI-Schlüssel

DDSCZRJLBXLPOE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OCCCN(C)C

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)OCCCN(C)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

3-(Dimethylamino)propyl Benzoate (CAS 25314-80-1)

  • Structure : Differs from the target compound by lacking the methyl group at the 3-position of the benzene ring.
  • Synthesis: Prepared via esterification of benzoic acid with 3-dimethylaminopropanol, as reported in early literature using methods involving dimethylamine and allyl alcohol intermediates .
  • Applications : Primarily studied as a precursor for pharmaceuticals or surfactants due to its amphiphilic properties.

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester (CAS 1195865-71-4)

  • Structure: Features a phenothiazine core instead of a benzoate, with a propionyl group and dimethylamino-propyl ester.
  • Applications: Used in sulfur-containing pharmaceutical intermediates, highlighting the versatility of dimethylamino-propyl esters in drug design .

Amide Derivatives with Dimethylamino-Propyl Chains

N-[3-(Dimethylamino)propyl]benzamide Derivatives (e.g., Compounds 17 and 18)

  • Structure : Replaces the ester group with an amide, altering hydrogen-bonding capacity and metabolic stability.
  • Synthesis: Synthesized via condensation of benzoyl chlorides with 3-(dimethylamino)propylamine, achieving yields >80% .
  • Biological Activity : Demonstrated activity as ligands for soluble guanylate cyclase (sGC), a target for cardiovascular therapies .

3-Dimethylaminopropyl Methacrylamide (DMAPMA, CAS 5205-93-6)

  • Structure: Methacrylamide with a dimethylamino-propyl side chain.
  • Applications: Key monomer in thermosensitive polymers (e.g., p[NIPAM-co-DMAPMA]) for industrial applications like lithium ore flotation .

Aromatic Methyl-Substituted Analogs

Methyl 3-Methylbenzoate Derivatives

  • Example : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS corrected to Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate).
  • Key Differences: Lacks the dimethylamino-propyl chain but shares the methylbenzoate core. Used in crystallography studies to validate structural assignments .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Functional Group Solubility Yield (%) Key Applications References
3-(Dimethylamino)propyl benzoate Ester Polar solvents ~85 Surfactants, precursors
N-[3-(Dimethylamino)propyl]benzamide 18 Amide Organic solvents 82–92 sGC modulation
DMAPMA Methacrylamide Water (thermoresp.) N/A Polymer chemistry
p[NIPAM-co-DMAPMA] Copolymer Temperature-dependent N/A Mineral flotation

Key Observations :

Ester vs. Amide Stability: Esters (e.g., 3-(dimethylamino)propyl benzoate) are more hydrolytically labile than amides, limiting their use in aqueous formulations.

Thermoresponsive Behavior : DMAPMA-based polymers exhibit lower critical solution temperature (LCST) behavior, a property absent in ester derivatives .

Vorbereitungsmethoden

Principle of Activation

Carbodiimide reagents, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC), facilitate ester synthesis by activating the carboxylic acid to an O-acylisourea intermediate. This method is particularly advantageous for acid-sensitive substrates or when milder conditions are required.

The mechanism involves:

  • Activation of 3-methylbenzoic acid by EDC to form a reactive intermediate.

  • Nucleophilic attack by 3-(dimethylamino)propan-1-ol to yield the ester.

Protocol and Conditions

  • Reagents : EDC (1.1 equivalents), 3-methylbenzoic acid, and 3-(dimethylamino)propan-1-ol are dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Reactions are conducted at 0–25°C for 4–8 hours.

  • Additives : 4-Dimethylaminopyridine (DMAP) is often included (0.1 equivalents) to accelerate the reaction.

Workup and Efficiency

The product is isolated via aqueous extraction, followed by column chromatography (silica gel, ethyl acetate/hexane). Yields range from 78% to 88%, with slightly lower purity (95–97%) compared to acid-catalyzed methods due to residual DMAP.

Grignard Reagent-Based Synthesis

Formation of the Grignard Intermediate

A less conventional but versatile approach involves the use of 3-(dimethylamino)propylmagnesium bromide, generated from the corresponding halide and magnesium turnings. This method, adapted from patented procedures, allows for the incorporation of the dimethylamino group early in the synthesis.

Step 1 : Preparation of the Grignard Reagent

3-(Dimethylamino)propyl bromide+Mg3-(Dimethylamino)propylmagnesium bromide\text{3-(Dimethylamino)propyl bromide} + \text{Mg} \rightarrow \text{3-(Dimethylamino)propylmagnesium bromide}

Reaction conditions: Dry ether, 35–40°C, 2–4 hours under nitrogen.

Step 2 : Reaction with Methyl Benzoate
The Grignard reagent reacts with methyl 3-methylbenzoate in a nucleophilic acyl substitution:

Methyl 3-Methylbenzoate+3-(Dimethylamino)propylmagnesium bromide3-(Dimethylamino)propyl 3-Methylbenzoate+MgBr(OCH3)\text{Methyl 3-Methylbenzoate} + \text{3-(Dimethylamino)propylmagnesium bromide} \rightarrow \text{3-(Dimethylamino)propyl 3-Methylbenzoate} + \text{MgBr(OCH}_3\text{)}

Challenges and Adaptations

  • Side Reactions : Over-addition of the Grignard reagent can lead to ketone formation, necessitating strict stoichiometric control.

  • Solvent Choice : Tetrahydrofuran (THF) improves reactivity compared to ethers, reducing reaction time to 1–2 hours.

Yield and Scalability

This method offers moderate yields (70–80%) but is advantageous for large-scale production due to the commercial availability of Grignard precursors. Purification via distillation under reduced pressure ensures >95% purity.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Carbodiimide Grignard
Yield (%) 85–9278–8870–80
Purity (%) 98+95–9795+
Reaction Time (h) 6–124–83–5
Scalability HighModerateHigh
Cost Efficiency HighModerateLow

Advantages and Limitations

  • Acid-Catalyzed : High yield and simplicity but requires high temperatures and corrosive acids.

  • Carbodiimide : Mild conditions but higher cost due to reagent use.

  • Grignard : Scalable but technically demanding and lower yielding.

Q & A

Q. What advanced techniques are used to study degradation pathways under oxidative or hydrolytic stress?

  • Methodological Answer :
  • For oxidative degradation : Use radical initiators (e.g., AIBN) in accelerated studies, with LC-MS to identify peroxide byproducts.
  • For hydrolysis : Conduct pH-dependent stability tests (pH 1–13) with Arrhenius modeling to predict shelf life.
  • Isotope ratio monitoring (¹³C/¹⁵N) to trace degradation mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.